![molecular formula C20H21N3O2 B11015683 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide](/img/structure/B11015683.png)
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide is a complex organic compound that features a unique combination of pyrrole, tetrahydropyran, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Construction of the Tetrahydropyran Ring: This can be achieved via the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.
Coupling with Quinoline: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate leaving group on the tetrahydropyran ring.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydropyran rings.
Reduction: Reduction reactions can target the quinoline moiety, converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and tetrahydropyran rings.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer specific biological activities.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and quinoline moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide: shares similarities with other compounds containing pyrrole, tetrahydropyran, and quinoline moieties, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or less diverse molecules.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C20H21N3O2/c24-19(22-18-7-3-6-17-16(18)5-4-10-21-17)15-20(8-13-25-14-9-20)23-11-1-2-12-23/h1-7,10-12H,8-9,13-15H2,(H,22,24) |
InChI Key |
WLTUSPAYHNGTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-diphenylprop-2-enamide](/img/structure/B11015600.png)
![(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11015601.png)
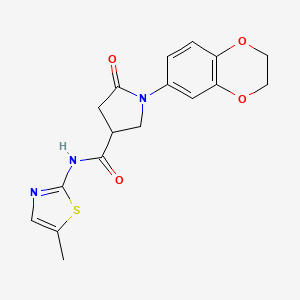
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11015627.png)
![2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015631.png)
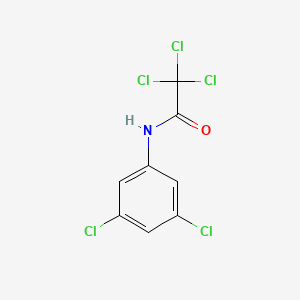
![methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B11015645.png)
![N-[2-(butan-2-yl)phenyl]-2,2-dichloroacetamide](/img/structure/B11015646.png)
![3-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11015652.png)
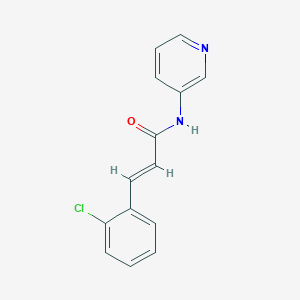
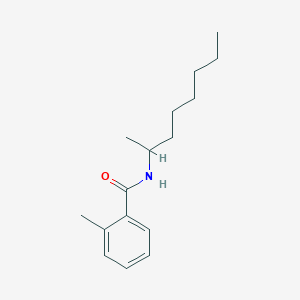
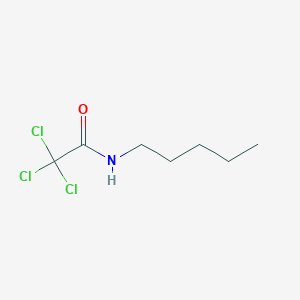
![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11015676.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B11015677.png)
